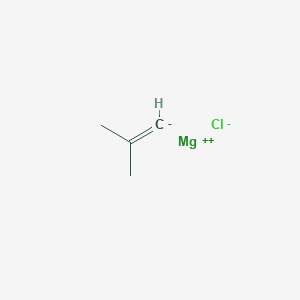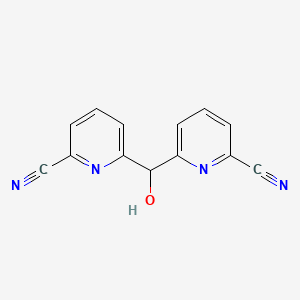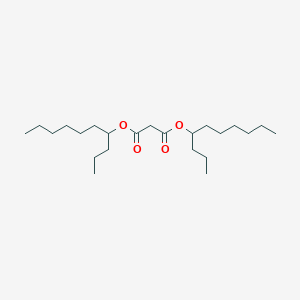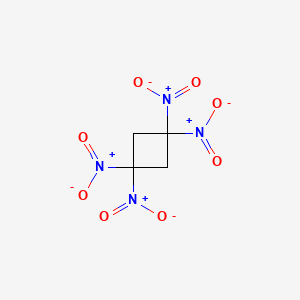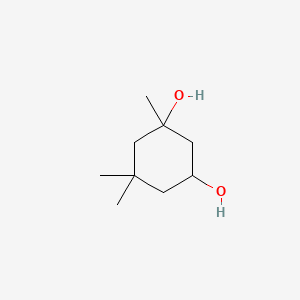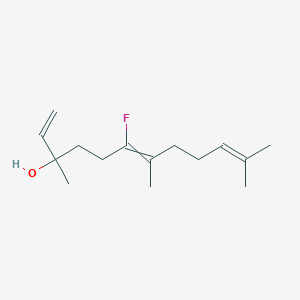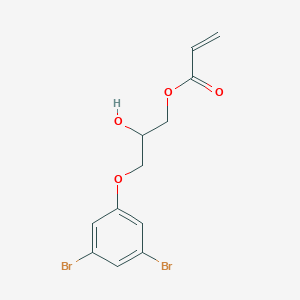
3-(3,5-Dibromophenoxy)-2-hydroxypropyl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-Dibromophenoxy)-2-hydroxypropyl prop-2-enoate is an organic compound characterized by the presence of a dibromophenoxy group attached to a hydroxypropyl prop-2-enoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dibromophenoxy)-2-hydroxypropyl prop-2-enoate typically involves the following steps:
Bromination: The starting material, phenol, undergoes bromination to introduce bromine atoms at the 3 and 5 positions, forming 3,5-dibromophenol.
Etherification: 3,5-dibromophenol is then reacted with epichlorohydrin under basic conditions to form 3-(3,5-dibromophenoxy)-2-hydroxypropyl chloride.
Esterification: The final step involves the esterification of 3-(3,5-dibromophenoxy)-2-hydroxypropyl chloride with acrylic acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,5-Dibromophenoxy)-2-hydroxypropyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The double bond in the prop-2-enoate moiety can be reduced to form a saturated ester.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(3,5-dibromophenoxy)-2-oxopropyl prop-2-enoate.
Reduction: Formation of 3-(3,5-dibromophenoxy)-2-hydroxypropyl propanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(3,5-Dibromophenoxy)-2-hydroxypropyl prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(3,5-Dibromophenoxy)-2-hydroxypropyl prop-2-enoate involves its interaction with specific molecular targets. The dibromophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The hydroxypropyl prop-2-enoate moiety can undergo metabolic transformations, contributing to the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3-(3,5-Dichlorophenoxy)-2-hydroxypropyl prop-2-enoate: Similar structure but with chlorine atoms instead of bromine.
3-(3,5-Difluorophenoxy)-2-hydroxypropyl prop-2-enoate: Similar structure but with fluorine atoms instead of bromine.
Uniqueness
3-(3,5-Dibromophenoxy)-2-hydroxypropyl prop-2-enoate is unique due to the presence of bromine atoms, which can impart different chemical and biological properties compared to its chloro and fluoro analogs. The bromine atoms can influence the compound’s reactivity, stability, and interaction with biological targets.
Propiedades
Número CAS |
113841-12-6 |
|---|---|
Fórmula molecular |
C12H12Br2O4 |
Peso molecular |
380.03 g/mol |
Nombre IUPAC |
[3-(3,5-dibromophenoxy)-2-hydroxypropyl] prop-2-enoate |
InChI |
InChI=1S/C12H12Br2O4/c1-2-12(16)18-7-10(15)6-17-11-4-8(13)3-9(14)5-11/h2-5,10,15H,1,6-7H2 |
Clave InChI |
DCYKZXLUZCTILX-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OCC(COC1=CC(=CC(=C1)Br)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


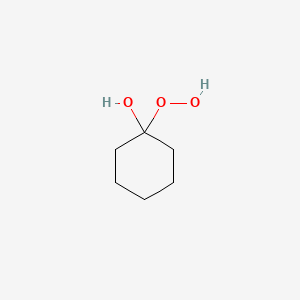
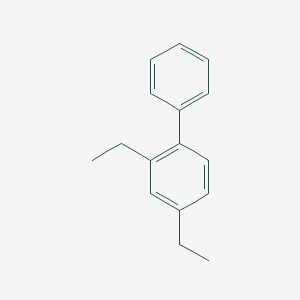
![[(2-Benzoyl-3-oxo-1-phenylbutyl)sulfanyl]acetic acid](/img/structure/B14299391.png)

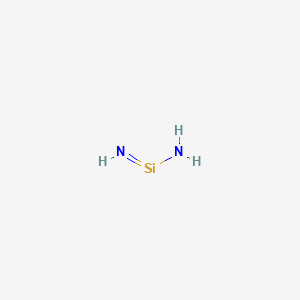
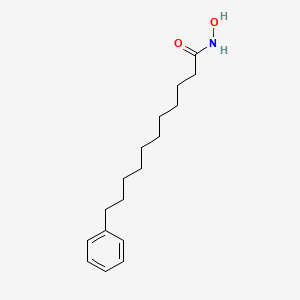
![(9H-beta-Carbolin-3-yl)[(methylamino)oxy]methanone](/img/structure/B14299426.png)
